2-Methyl-3-pentanone
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-3-pentanone, also known as Ethyl isopropyl ketone, is an organic compound . It is primarily used as a solvent and an intermediate in organic synthesis . .
Mode of Action
The mode of action of this compound is not well-studied. As a solvent, it likely interacts with a wide range of molecules, altering their solubility and potentially their activity. In organic synthesis, it may participate in various reactions, such as the study of the stereochemistry of ketone enolization by lithium 2, 2, 6, 6-tetramethylpiperidide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its volatility and flammability make it potentially hazardous in certain environments . Furthermore, its solubility in water and other solvents can affect its distribution and activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-3-pentanone are not well-studied. As a ketone, it can potentially participate in various biochemical reactions. For instance, ketones can undergo reduction to form secondary alcohols, or be involved in keto-enol tautomerism, which is important in many biochemical processes .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a ketone, it could potentially interact with various biomolecules through hydrogen bonding or Van der Waals interactions . It could also potentially influence gene expression or enzyme activity, although this would require further study to confirm.
Metabolic Pathways
As a ketone, it could potentially be metabolized through pathways involving enzymes such as ketone reductases .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-pentanone can be synthesized through various methods. One common method involves the reaction of 1-propanol with sodium dichromate and sulfuric acid, followed by heating . Another method involves the reaction of 1-propanol with isopropyl magnesium bromide in diethyl ether, followed by hydrolysis and oxidation with pyridinium chlorochromate .
Industrial Production Methods
In industrial settings, this compound is often produced through the ketonic decarboxylation of propanoic acid using metal oxide catalysts. This process involves heating propanoic acid to produce this compound, carbon dioxide, and water .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces secondary alcohols.
Substitution: Produces various substituted ketones and alcohols.
Scientific Research Applications
2-Methyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of volatile organic compounds and their effects on biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-3-pentanone can be compared with other similar compounds such as:
3-Pentanone: Similar in structure but lacks the methyl group at the second position.
2-Methyl-2-pentanone: Similar in structure but has the methyl group at the second position instead of the third.
3-Methyl-2-pentanone: Similar in structure but has the methyl group at the third position instead of the second.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the methyl group.
Properties
IUPAC Name |
2-methylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRYEXINDDXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073196 | |
Record name | 2-Methyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid | |
Record name | 2-Methyl-3-pentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10821 | |
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Record name | Ethyl isopropyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
113.5 °C | |
Record name | Ethyl isopropyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
15.5 mg/mL at 25 °C | |
Record name | Ethyl isopropyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
18.1 [mmHg] | |
Record name | 2-Methyl-3-pentanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10821 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-69-5 | |
Record name | 2-Methyl-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylpentan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.445 | |
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Record name | 2-METHYLPENTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R392X5X26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl isopropyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-3-pentanone?
A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: this compound can be characterized using techniques like 1H-NMR spectroscopy. [] This technique allows for the identification of the compound and its isomers based on the unique chemical shifts and coupling patterns of the protons within the molecule.
Q3: What are some applications of this compound?
A3: this compound is primarily used as a solvent and flavoring agent. In research, it serves as a model compound for studying ketone reactivity, particularly in enolate chemistry and aldol reactions. [, , ]
Q4: How does the structure of this compound influence its reactivity in forming enolates?
A4: The presence of alpha-hydrogens on both sides of the carbonyl group allows this compound to form both kinetic and thermodynamic enolates. [] The relative stability of these enolates influences the regioselectivity of reactions like alkylation and aldol condensation. []
Q5: What is the significance of studying deuterium isotope effects in the reaction of this compound with Lithium diisopropylamide (LDA)?
A5: Observing deuterium isotope effects in the reaction with LDA provides insights into the mechanism of enolate formation. [] The differing isotope effects at different positions suggest a stepwise mechanism where proton transfer is not always the rate-limiting step.
Q6: Has this compound been identified in natural sources?
A6: Yes, this compound contributes to the characteristic flavor of roasted barley tea (Mugi-cha). [] It has a menthol-like aroma and contributes to the overall sensory profile of the beverage.
Q7: What is the environmental fate of this compound?
A7: this compound is expected to degrade relatively quickly in the atmosphere, primarily through photolysis and reactions with atmospheric oxidants. [] Its estimated atmospheric lifetime is 1-2 days. []
Q8: How is this compound related to perfluoro-2-methyl-3-pentanone (PFMP)?
A9: PFMP is the perfluorinated analog of this compound, meaning all the hydrogen atoms are replaced with fluorine atoms. [, ] This substitution drastically alters the compound's properties, making it useful as a fire suppressant due to its flame-retardant properties.
Q9: What are the environmental concerns associated with PFMP?
A10: While PFMP is a potent fire suppressant, its persistence in the environment and potential to degrade into perfluorocarboxylic acids (PFCAs), some of which are considered persistent organic pollutants, has raised concerns. [, , ]
Q10: How does the atmospheric degradation of PFMP differ from that of this compound?
A11: PFMP degrades much slower in the atmosphere than this compound due to the strength of the C-F bond. [] Its estimated atmospheric lifetime is several days, allowing it to potentially reach remote environments. []
Q11: Are there any alternative fire suppressants to PFMP being investigated?
A12: Yes, researchers are actively exploring alternative fire suppression agents that balance performance with environmental considerations. One example is C6F12O, which shows promise but requires further evaluation of its pyrolysis products' environmental impacts. []
Q12: How is computational chemistry used to study this compound and its derivatives?
A13: Computational methods, like density functional theory (DFT), are employed to study reaction mechanisms, predict product distributions, and understand the influence of structural modifications on reactivity. [, ]
Q13: Can computational chemistry help predict the environmental fate of compounds like this compound and PFMP?
A14: Yes, computational models can simulate atmospheric degradation pathways, estimate lifetimes, and predict the formation of potential breakdown products, aiding in the assessment of environmental risks. [, ]
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